4,5-Dibromophthalonitrile
Overview
Description
4,5-Dibromophthalonitrile is a chemical compound with the molecular formula C8H2Br2N2 . It is a yellowish, crystalline solid that is soluble in organic solvents such as acetone and toluene but insoluble in water. It belongs to the family of halogenated phthalonitrile compounds and is primarily used in the manufacturing of flame-retardant materials.
Synthesis Analysis
4,5-Dibromophthalonitrile can be synthesized through multiple methods, including the reaction of phthalic anhydride with elemental bromine in the presence of a solvent or through an addition reaction between phthalodinitrile and bromine.Molecular Structure Analysis
The molecular structure of 4,5-Dibromophthalonitrile is represented by the InChI code1S/C8H2Br2N2/c9-7-1-5 (3-11)6 (4-12)2-8 (7)10/h1-2H
. This compound exhibits structural isomerism, with two geometric isomers referred to as the cis- and trans-isomers. Physical And Chemical Properties Analysis
4,5-Dibromophthalonitrile has a molecular weight of 285.93 . It has a melting point of approximately 124-126 degrees Celsius and a boiling point of around 421-422 degrees Celsius. It has a density of 2.3 g/cm3 at room temperature and is stable under normal conditions.Scientific Research Applications
Optical Properties
4,5-Dibromophthalonitrile is a phthalocyanine. It has an optical property that is bathochromic and transmittance in the ultraviolet region of radiation .
Magnetic Susceptibility
4,5-Dibromophthalonitrile has shown to have a shift in magnetic susceptibility .
Laser Emission Wavelength
4,5-Dibromophthalonitrile has a laser emission wavelength of 405 nm .
Precursor to Boron Subphthalocyanines
4,5-Dibromophthalonitrile is used in the synthesis of boron subphthalocyanines . These compounds have potential use as organic photovoltaics .
Industrial Manufacturing of Boron Subphthalocyanines
The synthesis of 4,5-Dibromophthalonitrile has been approached for the purpose of scale-up and the industrial manufacturing of boron subphthalocyanines .
Safety and Hazards
properties
IUPAC Name |
4,5-dibromobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFFZICBNFSEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571531 | |
Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86938-64-9 | |
Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 4,5-Dibromophthalonitrile highlighted in these research papers?
A1: 4,5-Dibromophthalonitrile serves as a crucial building block for synthesizing more complex molecules, particularly phthalocyanines and diazaacenes.
- Phthalocyanine Synthesis: The research by [] demonstrates the use of 4,5-Dibromophthalonitrile as a precursor in the multi-step synthesis of octa-substituted phthalocyanines. It undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with tert-butyldimethylsilylacetylene to introduce alkyne functionalities, which are further utilized for "click" chemistry modifications, leading to novel phthalocyanine derivatives.
- Diazaacene Synthesis: The study by [] highlights the application of 4,5-Dibromophthalonitrile in the synthesis of dicyano-substituted diazaacenes. It participates in a palladium-catalyzed coupling reaction with diamino-bis(tri-isopropylsilylethynyl)benzene derivatives to construct the diazaacene core structure.
Q2: Why is 4,5-Dibromophthalonitrile preferred for these reactions?
A2: The bromine atoms in the 4,5-positions of the aromatic ring in 4,5-Dibromophthalonitrile are susceptible to various palladium-catalyzed coupling reactions, making it a versatile building block. These reactions allow for the introduction of diverse substituents, ultimately leading to a wide range of functionalized phthalocyanines and diazaacenes with tailored properties [, ].
Q3: Are there any challenges associated with the synthesis or use of 4,5-Dibromophthalonitrile?
A3: One challenge highlighted in the research [] is the potential formation of isomeric byproducts during the bromination of phthalonitrile. The synthesis of 4,5-Dibromophthalonitrile often yields a mixture of 3,6-, 3,4-, and 4,5-dibromophthalonitrile isomers, requiring separation steps to isolate the desired 4,5-isomer. This separation can impact overall yield and synthetic efficiency.
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